3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 90006-21-6
VCID: VC21317384
InChI: InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
SMILES: CC1=C(C(=NN1CCC#N)C)Br
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

CAS No.: 90006-21-6

Cat. No.: VC21317384

Molecular Formula: C8H10BrN3

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile - 90006-21-6

Specification

CAS No. 90006-21-6
Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
IUPAC Name 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile
Standard InChI InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
Standard InChI Key VNMFMVUASGXFFE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCC#N)C)Br
Canonical SMILES CC1=C(C(=NN1CCC#N)C)Br

Introduction

Chemical Identity and Fundamental Properties

Nomenclature and Identifiers

The compound 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is precisely identified through multiple chemical naming systems. The IUPAC name indicates the precise structural arrangement with the propanenitrile group attached to the nitrogen atom of the pyrazole ring . The compound has been cataloged in chemical databases with PubChem CID 1740874, establishing its distinct identity in chemical literature . Alternative names and registry numbers include:

  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (IUPAC name)

  • 90006-21-6 (CAS Registry Number)

  • 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile (Alternative name)

  • DTXSID30365073 (DSSTox Substance ID)

Physicochemical Properties

The physiochemical properties of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile define its behavior in various chemical environments and reactions. Table 1 summarizes these critical properties.

Table 1: Physicochemical Properties of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

PropertyValueSource
Molecular Weight228.09 g/mol
Molecular FormulaC₈H₁₀BrN₃
Physical StateNot specified in sources-
Creation Date (PubChem)2005-07-12
Modification Date (PubChem)2025-03-01

Structural Characteristics

Molecular Structure

The molecular structure of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile features a central pyrazole ring substituted with specific functional groups that determine its chemical behavior. The compound contains:

  • A pyrazole heterocyclic core (five-membered ring with two adjacent nitrogen atoms)

  • Bromine substitution at the C-4 position of the pyrazole ring

  • Methyl groups at the C-3 and C-5 positions

  • A propanenitrile chain (-CH₂-CH₂-CN) attached to one of the nitrogen atoms of the pyrazole ring

This arrangement of atoms provides the compound with distinctive reactivity patterns and potential for synthetic applications.

Structural Representations

The compound can be represented through various chemical notation systems that facilitate its identification and characterization in chemical databases and literature:

InChI: InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3

InChIKey: VNMFMVUASGXFFE-UHFFFAOYSA-N

SMILES: CC1=C(C(=NN1CCC#N)C)Br

These notations provide standardized, machine-readable representations of the compound's structure that are essential for chemical informatics and database searches.

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile have been documented in the chemical literature. These analogs provide context for understanding the chemical behavior and potential applications of our target compound.

A notable analog is 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol (CAS: 925607-98-3), which contains a hydroxyl group in place of the nitrile function . This related compound has a molecular weight of 233.106 g/mol and molecular formula C₈H₁₃BrN₂O . The structural similarity suggests potential synthetic relationships between these compounds, with the alcohol potentially serving as a precursor or derivative of the nitrile.

Pyrazole Foundation

The fundamental pyrazole component, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS: 3398-16-1), represents the core structure from which our target compound is derived . This precursor has been extensively studied and characterized with the following properties:

  • Multiple synonyms including 3,5-Dimethyl-4-bromopyrazole and 1H-Pyrazole, 4-bromo-3,5-dimethyl-

  • Documented hazard classifications including skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335)

  • Commercial availability at high purity (98.0%+) from chemical suppliers

Understanding this precursor compound provides insight into the synthetic pathways and chemical behavior of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Synthesis and Preparation Methods

Alternative Synthetic Strategies

Alternative approaches to synthesizing 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile might involve:

  • Direct alkylation of 3,5-dimethylpyrazole followed by selective bromination at the C-4 position

  • Functional group transformation from a corresponding alcohol or other precursor

  • Construction of the pyrazole ring after establishing the propanenitrile chain

These synthetic routes would need experimental validation but represent chemically reasonable approaches based on established pyrazole chemistry.

Chemical Reactivity and Behavior

Predicted Reactivity Patterns

Based on structural features and known chemistry of similar compounds, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile would likely demonstrate:

  • Susceptibility to nucleophilic substitution at the brominated position

  • Potential for cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Br bond

  • Transformations of the nitrile group to other functional groups (amide, amine, carboxylic acid)

  • Stability of the dimethyl-substituted pyrazole core under various reaction conditions

These reactivity patterns suggest potential utility in building more complex molecular architectures.

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